4-chloro-7-methoxy-2,3-dihydro-1H-indole
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Overview
Description
4-chloro-7-methoxy-2,3-dihydro-1H-indole is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methoxy-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For this compound, specific starting materials and conditions are optimized to introduce the chloro and methoxy substituents at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-methoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo-indole derivatives.
Reduction: Formation of dihydro-indole derivatives.
Substitution: Electrophilic substitution reactions at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-chloro-7-methoxy-2,3-dihydro-1H-indole has been explored for its potential in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-7-methoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: Another indole derivative with significant biological activities.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole: Known for its anticancer properties.
1-alkyl-2-chloro-1H-indole-3-carbaldehyde: Used in the synthesis of biologically active molecules.
Uniqueness
4-chloro-7-methoxy-2,3-dihydro-1H-indole stands out due to its specific chloro and methoxy substituents, which can enhance its biological activity and chemical reactivity. These unique features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-chloro-7-methoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10ClNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-3,11H,4-5H2,1H3 |
InChI Key |
IRORINLLHKWNLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)CCN2 |
Origin of Product |
United States |
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